molecular formula C13H17NO5S B12188507 Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester CAS No. 1412009-62-1

Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester

Cat. No.: B12188507
CAS No.: 1412009-62-1
M. Wt: 299.34 g/mol
InChI Key: UERJCEOAQRCCGN-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a methyl group, and a morpholinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with appropriate reagents under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The morpholinylsulfonyl group may play a key role in binding to specific sites, leading to changes in biological activity. Pathways involved in these interactions can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different functional groups.

    Morpholine derivatives: Compounds containing the morpholine ring with various substituents.

    Sulfonyl compounds: Molecules with sulfonyl groups attached to different cores.

Uniqueness

Benzoic acid, 2-methyl-4-(4-morpholinylsulfonyl)-, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1412009-62-1

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

methyl 2-methyl-4-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C13H17NO5S/c1-10-9-11(3-4-12(10)13(15)18-2)20(16,17)14-5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3

InChI Key

UERJCEOAQRCCGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C(=O)OC

Origin of Product

United States

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